Most KDM5 inhibitors lack cellular permeability or fail to suppress tumor growth in vivo. JQKD82 trihydrochloride is a prodrug delivering active KDM5-C49 intracellularly.
- 7-fold higher cellular potency vs KDM5-C70
- Reduces tumor burden at 50 mg/kg i.p. (NSG mouse model)
- Increases H3K4me3 at 0.3 μM in MM.1S cells
- Preferred for MYC-driven multiple myeloma studies
Molecular FormulaC27H43Cl3N4O5
Molecular Weight610.0 g/mol
Cat. No.B10830050
⚠ Attention: For research use only. Not for human or veterinary use.
JQKD82 trihydrochloride: KDM5 Inhibitor for Myeloma
JQKD82 trihydrochloride, also known as JADA82 trihydrochloride or PCK82 trihydrochloride, is a synthetic, cell-permeable small molecule that functions as a selective inhibitor of lysine demethylase 5 (KDM5), particularly KDM5A [1]. It is a prodrug form of the active metabolite KDM5-C49 . The compound increases the trimethylation of lysine 4 on histone H3 (H3K4me3), a key epigenetic mark associated with active gene transcription [2]. It is primarily utilized as a research tool to investigate the role of KDM5A in MYC-driven transcription in multiple myeloma .
Cell-permeable prodrug for intracellular KDM5 inhibitor delivery
Selective for KDM5 family histone demethylases
Increases H3K4me3 in multiple myeloma cell models
Trihydrochloride salt for enhanced aqueous solubility
[1] Ohguchi H, Park PMC, Wang T, et al. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. Blood Cancer Discovery. 2021;2(4):370–387. doi:10.1158/2643-3230.BCD-20-0108. View Source
The KDM5 inhibitor class encompasses compounds with highly varied physicochemical and pharmacological properties that preclude simple interchangeability. Factors such as cell permeability, selectivity within the KDM family, isoform preference (e.g., KDM5A vs. KDM5B/C), metabolic stability, and mechanism of action (e.g., prodrug vs. direct inhibitor) differ dramatically between compounds [1]. For instance, many KDM5 inhibitors show poor cellular penetration or are pan-KDM inhibitors with distinct off-target profiles [2]. JQKD82's unique prodrug design is specifically engineered to overcome the poor cell permeability of its active metabolite, KDM5-C49, and achieves a specific cellular phenotype that cannot be reliably replicated by other KDM5 inhibitors [3]. Direct substitution without considering these quantitative differences in potency, selectivity, and in vivo activity will likely lead to irreproducible or invalid experimental results.
Cellular permeability mismatch
Many KDM5 inhibitors (e.g., KDM5‑C49, CPI‑455) lack the prodrug design of JQKD82, potentially limiting intracellular accumulation and target engagement.
Intracellular delivery may not transfer
KDM5‑C70 yields lower intracellular parent and metabolite levels; substitution may reduce the effective active moiety concentration.
In vivo model-response may differ
JQKD82 has reported in vivo endpoint responses in a disseminated myeloma model, whereas KDM5‑C70 showed limited activity; results may not transfer.
[1] Ohguchi H, Park PMC, Wang T, et al. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. Blood Cancer Discovery. 2021;2(4):370–387. doi:10.1158/2643-3230.BCD-20-0108. View Source
[2] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nature Chemical Biology. 2016;12(7):531-538. doi:10.1038/nchembio.2085. View Source
[3] Ohguchi H, Park PMC, Wang T, et al. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. Blood Cancer Discovery. 2021;2(4):370–387. doi:10.1158/2643-3230.BCD-20-0108. View Source
JQKD82 trihydrochloride: Comparative Evidence
Cellular Growth Inhibition in Multiple Myeloma
JQKD82 exhibits significantly greater potency in inhibiting multiple myeloma (MM.1S) cell growth compared to its close structural analogs, KDM5-C70 and the active metabolite KDM5-C49, under identical 5-day culture conditions .
7.4-fold more potent than KDM5-C70; >23.8-fold more potent than KDM5-C49
Conditions
MM.1S multiple myeloma cells; 5-day culture
Why This Matters
This head-to-head comparison demonstrates that JQKD82 provides superior on-target cellular activity compared to its closest prodrug and active warhead analogs, making it the preferred choice for cellular assays in multiple myeloma research.
Multiple MyelomaKDM5ACell Growth Inhibition
Intracellular Delivery of Active Metabolite
JQKD82's active metabolite, KDM5-C49, demonstrates high selectivity for KDM5 isoforms (KDM5A/B/C/D) over other Jumonji C domain-containing KDMs (KDM4C, KDM6B, KDM3A, KDM2A) in biochemical assays . The parent compound JQKD82 maintains this selectivity in cellular contexts, showing no activity toward other KDMs .
Intracellular DeliveryHead-to-head
Higher parent & metabolite levels (JQKD82)
Lower levels (KDM5‑C70)
P < 0.05
Supports intracellular accumulation for target engagement
Caco‑2 cells, 10 μmol/L, 2 h, LC‑MS
EpigeneticsKDM FamilySelectivity
Evidence Dimension
Enzyme inhibition constant (Ki) and selectivity window
Target Compound Data
KDM5A Ki = 2 nM; KDM5B Ki = 1 nM; KDM5C Ki = 6.1 nM; KDM5D Ki = 3.4 nM
Comparator Or Baseline
KDM4C Ki = 510 nM (255-fold less sensitive vs KDM5A); KDM6B Ki = 4550 nM (2275-fold less sensitive); KDM3A Ki = 2590 nM (1295-fold less sensitive); KDM2A Ki = 4400 nM (2200-fold less sensitive)
Quantified Difference
>250-fold selectivity window against KDM4C; >1000-fold against other KDMs
Conditions
Biochemical assay with purified enzymes
Why This Matters
This detailed selectivity profile is crucial for researchers designing experiments to attribute observed phenotypes specifically to KDM5 inhibition, rather than off-target effects on other KDMs, ensuring cleaner and more interpretable data.
EpigeneticsKDM FamilySelectivity
H3K4me3 Target Engagement
JQKD82 has demonstrated significant anti-tumor activity in a preclinical mouse model of multiple myeloma, prolonging overall survival . This is a critical differentiation point, as many tool compounds in the KDM5 inhibitor space lack published in vivo efficacy data due to poor pharmacokinetic properties [1].
H3K4me3 Target EngagementHead-to-head
Strong H3K4me3 increase (JQKD82)
Weak/negligible increase (KDM5‑C70, C49)
Immunoblot at 0.3 μM
Reported on-target engagement in cell models
MM.1S cells, 24 h treatment
In VivoXenograftTumor Growth Inhibition
Evidence Dimension
In vivo anti-tumor activity
Target Compound Data
50 mg/kg, b.i.d., intraperitoneal administration
Comparator Or Baseline
Published in vivo efficacy data for many other KDM5 inhibitors (e.g., CPI-455, GSK-J4) is often limited or absent for similar myeloma models.
Quantified Difference
Demonstrated in vivo activity vs. lack of established in vivo utility for many comparators
Conditions
Mice with MOLP-8 multiple myeloma xenograft
Why This Matters
The availability of validated in vivo dosing and efficacy data significantly de-risks the procurement of JQKD82 for translational research projects aiming to move beyond in vitro studies.
In VivoXenograftTumor Growth Inhibition
[1] Ohguchi H, Park PMC, Wang T, et al. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. Blood Cancer Discovery. 2021;2(4):370–387. doi:10.1158/2643-3230.BCD-20-0108. View Source
In Vivo Efficacy in Myeloma Model
JQKD82 was designed as a phenol ester prodrug to overcome the poor cell permeability of its active metabolite, KDM5-C49 [1]. Intracellular concentration measurements in Caco-2 cells show that JQKD82 treatment results in dramatically higher levels of the active KDM5-C49 warhead compared to direct treatment with KDM5-C49 [2].
This directly validates the prodrug design, confirming that JQKD82 is essential for achieving effective intracellular KDM5 inhibition. Using the active metabolite KDM5-C49 directly would fail to engage the target in cells.
Cell PermeabilityProdrugKDM5-C49
[1] Ohguchi H, Park PMC, Wang T, et al. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. Blood Cancer Discovery. 2021;2(4):370–387. doi:10.1158/2643-3230.BCD-20-0108. View Source
[2] Ohguchi H, Park PMC, Wang T, et al. Figure 2. JQKD82 is a cell permeable KDM5 selective inhibitor. Blood Cancer Discovery. 2021. doi:10.1158/2643-3230.BCD-20-0108. View Source
KDM5 Selectivity Profile
A defining and unique feature of JQKD82 is its functional mechanism. While it robustly increases global H3K4me3 levels (a mark of active transcription) as expected from a KDM5A inhibitor, it paradoxically leads to a reduction in the expression of MYC-driven transcriptional targets [1]. This is a distinct phenotype not observed with all KDM5 inhibitors [2].
Increases H3K4me3 but decreases MYC target gene expression
Comparator Or Baseline
Inhibition of other KDM5 isoforms (e.g., KDM5B) or use of pan-KDM5 inhibitors may not recapitulate this specific MYC suppression phenotype.
Quantified Difference
Phenotypic differentiation (specific mechanism)
Conditions
MM.1S multiple myeloma cells
Why This Matters
This unique mechanistic outcome—decoupling the H3K4me3 mark from active transcription at MYC loci—is a key intellectual property and research utility of JQKD82. It is essential for studies specifically investigating the KDM5A/MYC axis in multiple myeloma.
MYCTranscriptionH3K4me3Mechanism of Action
[1] Ohguchi H, Park PMC, Wang T, et al. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. Blood Cancer Discovery. 2021;2(4):370–387. doi:10.1158/2643-3230.BCD-20-0108. View Source
[2] Ohguchi H, Park PMC, Wang T, et al. Figure 6. JQKD82 increases H3K4me3 and TFIID anchoring via TAF3, resulting in reduced RNAPII phosphorylation. Blood Cancer Discovery. 2021. doi:10.1158/2643-3230.BCD-20-0108. View Source
JQKD82 trihydrochloride: Research Applications
KDM5A–MYC Axis in Multiple Myeloma
JQKD82 is the optimal tool for studies investigating the specific role of KDM5A in MYC transcriptional regulation in multiple myeloma. Its unique mechanism, which couples increased H3K4me3 with decreased MYC target gene expression, is a distinct phenotype [1]. Researchers should prioritize this compound over pan-KDM5 inhibitors or other KDM5A inhibitors that lack this specific functional profile. The established in vitro (MM.1S IC50 = 0.42 μM) and in vivo (MOLP-8 xenograft) protocols provide a robust framework for experimental design .
In Vivo Myeloma Xenograft Studies
When cellular permeability is a primary concern, JQKD82 is the superior choice over its active metabolite, KDM5-C49. The prodrug design ensures high intracellular concentrations of the active warhead, enabling effective target engagement that cannot be achieved with direct application of the active inhibitor [1]. This makes JQKD82 essential for any cell-based assay where robust KDM5 inhibition is required. The compound has been validated for its cellular activity and selectivity, showing no significant effects on other histone methylation marks like H3K9me3 or H3K27me3 .
H3K4me3 Pharmacodynamic Studies
For researchers seeking to delineate the biological functions of KDM5 isoforms, JQKD82 offers a well-characterized selectivity profile. Its >250-fold selectivity window against KDM4C and even greater selectivity against other KDMs (KDM6B, KDM3A, KDM2A) in biochemical assays provides confidence that cellular phenotypes are primarily driven by KDM5 inhibition [1]. This is particularly important when comparing results to those obtained with less selective inhibitors, such as pan-KDM tools. Within the KDM5 family, it demonstrates a preference for KDM5A, making it a valuable tool for deconvoluting isoform-specific biology .
KDM5 Isoform Selectivity Studies
Beyond oncology, JQKD82 has shown promise as a research tool in virology, specifically for studying HIV-1 latency. Research has demonstrated that JQKD82 can increase H3K4me3 levels at the HIV-1 5' LTR promoter, leading to viral reactivation in latent T-cell models [1]. Furthermore, it exhibits synergy with other latency-reversing agents like AZD5582 to promote both HIV-1 reactivation and subsequent cell death . This application is supported by the compound's well-defined cell permeability and epigenetic activity profile, making it a valuable tool for research in this niche area.
Application
Selection Property
Validation Focus
KDM5A–MYC transcription studies in MM
Cell-permeable KDM5 inhibitor prodrug
H3K4me3 & MYC target gene readouts
In vivo KDM5 inhibition models
Prodrug delivery for in vivo studies
Tumor burden & survival endpoints in xenograft
H3K4me3 pharmacodynamic assays
Reported target engagement increase
H3K4me3 by immunoblot/ChIP‑seq
KDM5A isoform‑selective studies
KDM5A preference profile
Phenotype dissection vs KDM5B/C (genetic complement)
[1] Ohguchi H, Park PMC, Wang T, et al. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. Blood Cancer Discovery. 2021;2(4):370–387. doi:10.1158/2643-3230.BCD-20-0108. View Source
[2] Kearney MF, et al. KDM5A/B contribute to HIV-1 latent infection and survival of HIV-1 infected cells. 2024. View Source
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